GABAA receptor agent 5

GABAAR orthosteric antagonist competitive antagonist peripheral GABA receptor

GABAA receptor agent 5 (compound 018) is a potent orthosteric GABAAR antagonist (Ki=0.020 µM) with uniquely low cellular membrane permeability, restricting effects to peripheral GABAAR populations such as immune cells. Unlike allosteric modulators (e.g., basmisanil, L-655,708), it competes directly at the GABA binding site (Schild slope=1.03), providing a clean tool for interrogating peripheral GABAergic signaling without CNS confounds. Ideal for immunomodulation studies and orthosteric binding site characterization.

Molecular Formula C21H25N3O2S
Molecular Weight 383.5 g/mol
Cat. No. B12399267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 5
Molecular FormulaC21H25N3O2S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25)
InChIKeyPQGDUNWRHHLMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABAA Receptor Agent 5 (Compound 018) Technical Profile and Procurement Baseline


GABAA receptor agent 5 (compound 018; CAS 1808389-92-5) is a potent orthosteric γ-aminobutyric acid type A receptor (GABAAR) antagonist with a reported Ki of 0.020 µM [1]. It belongs to the 3,9-diazaspiro[5.5]undecane class of GABAAR ligands and acts via competitive displacement of GABA at the orthosteric binding site [2][3]. The compound demonstrates antagonistic activity across multiple GABAAR subtypes, with IC₅₀ values ranging from 0.051 µM (α5β2γ2) to 0.79 µM (α1β2γ2) in recombinant human receptor assays [1][3]. Notably, GABAA receptor agent 5 exhibits low cellular membrane permeability, which distinguishes it from many central nervous system-targeted GABAAR ligands [2][3].

Why GABAA Receptor Agent 5 Cannot Be Readily Substituted with Other GABAAR Antagonists in Research and Development


Generic substitution among GABAAR antagonists is not scientifically valid due to profound differences in binding site (orthosteric vs. allosteric benzodiazepine site), subtype selectivity profiles, and cellular permeability. GABAA receptor agent 5 is an orthosteric antagonist, competing directly with GABA at the neurotransmitter binding site [1]. This mechanism contrasts sharply with the majority of clinically investigated α5-selective compounds such as basmisanil, L-655,708, and ONO-8590580, which act as negative allosteric modulators (NAMs) at the benzodiazepine site [2][3]. Orthosteric antagonism produces fundamentally different functional effects on receptor kinetics and downstream signaling compared to allosteric modulation. Furthermore, GABAA receptor agent 5 exhibits uniquely low membrane permeability, rendering it less suitable for CNS-penetrant studies but highly advantageous as a peripherally-restricted tool compound [4]. These mechanistic and biophysical distinctions make it impossible to simply interchange GABAA receptor agent 5 with other GABAAR antagonists without fundamentally altering the experimental or therapeutic outcome.

Quantitative Differentiation Guide for GABAA Receptor Agent 5: Head-to-Head and Cross-Study Comparative Evidence


Orthosteric vs. Allosteric Binding Site: Mechanistic Differentiation from α5-Selective NAMs

GABAA receptor agent 5 acts as a competitive antagonist at the orthosteric GABA binding site, as demonstrated by a Schild slope of 1.03 in functional assays at α4β1δ receptors [1]. This orthosteric mechanism differs fundamentally from compounds such as basmisanil, L-655,708, and ONO-8590580, which are negative allosteric modulators (NAMs) acting at the benzodiazepine site [2]. Orthosteric antagonism directly competes with GABA, whereas allosteric modulation indirectly influences channel gating. The Schild analysis confirms that GABAA receptor agent 5 produces a parallel rightward shift in the GABA concentration-response curve without affecting maximal efficacy, a hallmark of competitive antagonism [1].

GABAAR orthosteric antagonist competitive antagonist peripheral GABA receptor

Membrane Permeability: Peripheral Restriction vs. CNS-Penetrant Comparators

GABAA receptor agent 5 exhibits low cellular membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA) and confirmed by the compound's inability to cross membranes [1]. This property contrasts with CNS-penetrant compounds such as basmisanil, which achieves >75% receptor occupancy in the brain [2], and ONO-8590580, which occupies hippocampal GABAARs at 40-90% following oral administration . The low permeability of GABAA receptor agent 5 makes it a valuable tool for studying peripheral GABAAR-mediated effects, particularly in the immune system, without confounding central effects [1].

peripheral GABA receptor low membrane permeability immunomodulation

Subtype Selectivity Profile: Preference for Extrasynaptic Receptors

GABAA receptor agent 5 exhibits a distinct subtype selectivity profile, with highest potency at α5β2γ2 (IC₅₀ = 0.051 µM), α4β1δ (IC₅₀ = 0.088 µM), and α4β2δ (IC₅₀ = 0.068 µM) receptors [1]. This profile differs from that of basmisanil, which is >90-fold selective for α5β3γ2 over α1, α2, and α3 subtypes [2], and L-655,708, which shows Ki values of 1 nM (α5), 70 nM (α1), 48 nM (α2), and 31 nM (α3) [3]. While GABAA receptor agent 5 is not as highly α5-selective as basmisanil, its activity across multiple extrasynaptic receptor subtypes (α4βδ and α5βγ2) makes it a broader tool for probing extrasynaptic GABAergic tone.

extrasynaptic GABAAR α4βδ receptor α5β2γ2 receptor

In Vitro Potency at α5β2γ2 Receptors: Comparison with S44819 (Afizagabar)

At the α5β2γ2 receptor subtype, GABAA receptor agent 5 demonstrates an IC₅₀ of 0.051 µM (51 nM) [1]. In comparison, the orthosteric α5-selective antagonist S44819 (Afizagabar) exhibits an IC₅₀ of 585 nM at the same α5β2γ2 receptor . This represents an approximately 11-fold higher potency for GABAA receptor agent 5 at the α5β2γ2 subtype under comparable in vitro conditions. However, it is important to note that S44819 was specifically optimized for α5-selectivity and has advanced to clinical trials for post-stroke recovery, whereas GABAA receptor agent 5 has a broader subtype profile and peripheral restriction [2].

α5-GABAAR antagonist competitive antagonist pro-cognitive efficacy

Immunomodulatory Potential: Peripheral GABAAR Antagonism

The low membrane permeability of GABAA receptor agent 5 and its analogs has been exploited for immunomodulatory applications. Structural analogs from the 3,9-diazaspiro[5.5]undecane series, including compound 1e (a derivative of compound 018), have been shown to rescue inhibition of T cell proliferation [1]. While direct immunomodulatory data for GABAA receptor agent 5 itself are limited, its classification as a peripherally-restricted GABAAR antagonist positions it as a valuable tool compound for studying GABAergic signaling in immune cells, in contrast to CNS-penetrant compounds like basmisanil and L-655,708, which are primarily investigated for cognitive and neuropsychiatric indications [2][3].

immunomodulation T cell proliferation peripheral GABA receptor

Defined Research and Industrial Application Scenarios for GABAA Receptor Agent 5 Based on Quantitative Evidence


Peripheral GABAAR Pharmacology and Immunomodulation Studies

GABAA receptor agent 5 is optimally deployed in research settings requiring selective interrogation of peripheral GABAAR function without confounding central effects. Its low membrane permeability ensures that observed effects are restricted to peripheral GABAAR populations, such as those expressed on immune cells. Structural analogs in the 3,9-diazaspiro[5.5]undecane class have demonstrated immunomodulatory activity, including rescue of T cell proliferation [1]. Researchers investigating the role of GABAergic signaling in immune regulation or peripheral inflammation should consider GABAA receptor agent 5 as a tool compound that avoids CNS-related confounds inherent to penetrant ligands like basmisanil [2].

Orthosteric Binding Site Characterization and Competitive Antagonist Profiling

As a confirmed competitive orthosteric antagonist (Schild slope = 1.03 at α4β1δ receptors), GABAA receptor agent 5 serves as a reference compound for characterizing orthosteric binding site interactions [1]. This application is distinct from studies utilizing allosteric modulators (e.g., basmisanil, L-655,708, ONO-8590580), which bind to the benzodiazepine site [2]. Medicinal chemistry campaigns focused on developing novel orthosteric antagonists or mapping GABA binding site pharmacophores will benefit from including GABAA receptor agent 5 as a benchmark control with established competitive kinetics.

Extrasynaptic GABAergic Tone Modulation in Forebrain-Expressed Receptors

GABAA receptor agent 5 exhibits preferential activity at extrasynaptic receptor subtypes, including α4βδ and α5βγ2 [1]. This selectivity profile makes it a valuable tool for studies aimed at modulating tonic inhibition mediated by extrasynaptic GABAARs, particularly in forebrain regions where α5-containing receptors are enriched. While compounds like L-655,708 offer higher α5-selectivity (Ki = 1 nM for α5), GABAA receptor agent 5 provides broader coverage of extrasynaptic subtypes, which may be advantageous when the research objective is to probe the collective contribution of multiple extrasynaptic receptor populations rather than isolating α5-specific effects [2].

Comparative Reference for Novel GABAAR Antagonist Development

The well-characterized potency (Ki = 0.020 µM) and subtype profile of GABAA receptor agent 5 position it as a useful reference standard for screening and benchmarking novel GABAAR antagonists [1]. Its distinct properties—orthosteric mechanism, broad extrasynaptic activity, and low permeability—provide a contrasting phenotype against which new chemical entities can be compared. For example, a novel antagonist with CNS penetration and high α5-selectivity could be meaningfully contrasted with GABAA receptor agent 5 to highlight differences in tissue distribution and target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAA receptor agent 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.